REACTION_CXSMILES
|
C([O:3][C:4](=[O:15])/[C:5](/O)=[CH:6]/[C:7](=[O:13])[CH2:8][C:9]([CH3:12])([CH3:11])[CH3:10])C.Cl.[NH2:17]O.[OH-].[Na+].Cl>CCO>[CH3:10][C:9]([CH3:12])([CH3:11])[CH2:8][C:7]1[O:13][N:17]=[C:5]([C:4]([OH:3])=[O:15])[CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
298.5 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(/C(=C/C(CC(C)(C)C)=O)/O)=O
|
Name
|
|
Quantity
|
106.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1600 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
1740 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting solution is stirred at room temperature for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting solution is stirred at rt for 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated to about 3 L
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2000 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The resulting solid is washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford the product
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC(CC1=CC(=NO1)C(=O)O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |